N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide
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Description
N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H28N2O2S2 and its molecular weight is 380.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of sulfonamide compounds, such as the one , are typically enzymes like anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides inhibit and replace PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This enzyme is important for the production of folate, a key component in bacterial DNA synthesis . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids . The downstream effect is the inhibition of bacterial growth and cell division .
Pharmacokinetics
Large doses of sulfonamides may cause strong allergic reactions .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division . This is achieved by disrupting the folate synthesis pathway, which is essential for the production of nucleic acids and amino acids in bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides . For instance, the presence of other drugs or substances can affect the absorption and distribution of sulfonamides in the body . Additionally, individual variations in metabolism and excretion rates can also influence the drug’s efficacy and potential side effects .
Properties
IUPAC Name |
(NZ)-N-(3-methyl-1,3-thiazol-2-ylidene)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S2/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)25(22,23)20-19-21(7)8-9-24-19/h8-14H,1-7H3/b20-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKLFDMLFIACA-VXPUYCOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(C=CS2)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)/N=C\2/N(C=CS2)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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